1-(4-methylmorpholin-2-yl)-N-[(3-methyltriazol-4-yl)methyl]methanamine
Description
1-(4-methylmorpholin-2-yl)-N-[(3-methyltriazol-4-yl)methyl]methanamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring, a triazole group, and an amine group, making it a versatile molecule for different chemical reactions and applications.
Properties
IUPAC Name |
1-(4-methylmorpholin-2-yl)-N-[(3-methyltriazol-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-14-3-4-16-10(8-14)7-11-5-9-6-12-13-15(9)2/h6,10-11H,3-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQSTGXGTNRHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNCC2=CN=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylmorpholin-2-yl)-N-[(3-methyltriazol-4-yl)methyl]methanamine typically involves multiple steps, starting with the formation of the morpholine ring followed by the introduction of the triazole and amine groups. Common synthetic routes include:
Morpholine Synthesis: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde under acidic conditions.
Triazole Formation: The triazole group can be introduced using 1,2,4-triazole derivatives and appropriate reagents such as hydrazine.
Amine Group Introduction: The amine group can be introduced through reductive amination reactions involving aldehydes or ketones.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-methylmorpholin-2-yl)-N-[(3-methyltriazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to an amide or nitro group.
Reduction: Reduction reactions can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the morpholine or triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Amides, nitro compounds, and carboxylic acids.
Reduction Products: Amines, alcohols, and hydrocarbons.
Substitution Products: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
1-(4-methylmorpholin-2-yl)-N-[(3-methyltriazol-4-yl)methyl]methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Use in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-methylmorpholin-2-yl)-N-[(3-methyltriazol-4-yl)methyl]methanamine exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): Used as a reagent for activating carboxylic acids in peptide synthesis.
4-Methyl-2-aminomethylmorpholine:
This compound's versatility and potential applications make it a valuable subject for further research and development. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
